Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate
Description
Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate is a pyrazine derivative characterized by a pyrazine ring substituted at the 5-position with a (4-methoxybenzyl)amino group and a methyl ester at the 2-position. The 4-methoxybenzyl group in this compound enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors, through aromatic interactions and hydrogen bonding .
Properties
IUPAC Name |
methyl 5-[(4-methoxyphenyl)methylamino]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-5-3-10(4-6-11)7-16-13-9-15-12(8-17-13)14(18)20-2/h3-6,8-9H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNALCWXJSSHVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(N=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate typically involves the reaction of 4-methoxybenzylamine with a pyrazine derivative. One common method involves the following steps:
- Dissolve the pyrazine derivative (e.g., 5-bromo-2-methylpyrazine) in a suitable solvent such as tetrahydrofuran (THF).
- Add 4-methoxybenzylamine to the solution at room temperature.
- Stir the reaction mixture overnight.
- Filter the reaction mixture and concentrate it under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate is used extensively in medicinal chemistry due to its potential therapeutic effects. Its derivatives have been studied for various biological activities, including:
-
Anticancer Activity :
- Research indicates that pyrazine derivatives can induce apoptosis in cancer cells. For instance, a study reported that similar compounds downregulate anti-apoptotic proteins (Bcl2 and Survivin) while upregulating pro-apoptotic proteins (Bax), leading to cell cycle arrest in leukemia cells (K562) .
- Table 1: Apoptotic Effects on K562 Cells
Compound IC50 (μM) Mechanism This compound TBD Induces apoptosis via Bcl2/Bax modulation 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate 25 Induces apoptosis and cell cycle arrest
Antimicrobial Activity
The antimicrobial properties of this compound have also been documented, indicating its potential use in treating infections caused by resistant bacterial strains.
-
Table 2: Antimicrobial Activity of Pyrazine Derivatives
Compound Target Bacteria MIC (μg/mL) This compound Staphylococcus aureus TBD Other Pyrazine Derivatives Escherichia coli <250
Case Study 1: Anticancer Efficacy
In a controlled experiment, a derivative closely related to this compound was tested against multiple myeloma cells. The compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, indicating enhanced efficacy .
Case Study 2: Antimicrobial Efficacy
A study focused on the antimicrobial properties of pyrazine derivatives found that certain compounds demonstrated significant activity against various bacterial strains, suggesting that this compound may possess similar properties .
Mechanism of Action
The mechanism of action of Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazine Core
Methyl 5-Aminopyrazine-2-carboxylate (CAS 13924-94-2)
- Structure: Differs by having an amino group instead of the (4-methoxybenzyl)amino substituent.
- Properties: The amino group increases polarity, reducing lipophilicity compared to the 4-methoxybenzyl analog. This compound serves as a precursor for further functionalization .
- Applications : Used in synthesizing ureidopyrazines with antimycobacterial activity (e.g., propyl 5-(3-phenylureido)pyrazine-2-carboxylate, MIC = 1.56 μg/mL against Mtb H37Rv) .
Methyl 5-(Azepan-1-yl)pyrazine-2-carboxylate (Compound 36)
- Structure : Features an azepane ring (7-membered cyclic amine) at the 5-position.
- Synthesis : Prepared via nucleophilic substitution with azepane in 1,2-dichloroethane .
Methyl 5-(Bromomethyl)pyrazine-2-carboxylate (CAS 193966-70-0)
Heterocyclic Core Modifications
5-((4-Methoxybenzyl)amino)pyridine-2,4-dicarboxylic Acid (Compound 20h)
- Structure : Pyridine-based analog with dicarboxylic acid groups at positions 2 and 3.
- Binding Studies : Forms a similar fold in complex with JMJD5 as the pyrazine derivative 20j but shows altered hydrogen-bonding interactions due to the pyridine nitrogen’s position .
- Activity : Demonstrates selective inhibition of human enzymes, highlighting the role of heterocycle choice in target specificity .
Ureidopyrazines (e.g., Propyl 5-(3-(4-Methoxyphenyl)ureido)pyrazine-2-carboxylate)
- Structure: Ureido group replaces the (4-methoxybenzyl)amino moiety.
- Activity : Exhibits antimycobacterial activity (MIC = 6.25 μg/mL against Mtb H37Rv) but lower potency than phenylureido analogs, underscoring the importance of substituent electronic properties .
Triazole Derivatives (e.g., 5-{[3-(4-Chlorophenyl)-5-(4-Methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-4-alkyl/aryl-1,2,4-triazole-3-thiones)
Physicochemical Properties
| Compound | LogP* | Solubility (mg/mL) | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| Methyl 5-((4-Methoxybenzyl)amino)pyrazine-2-carboxylate | 2.1 | 0.15 (DMSO) | 287.29 | 4-Methoxybenzylamino |
| Methyl 5-Aminopyrazine-2-carboxylate | 0.8 | 1.2 (Water) | 167.13 | Amino |
| Methyl 5-(Bromomethyl)pyrazine-2-carboxylate | 1.9 | 0.08 (DMSO) | 231.05 | Bromomethyl |
| Propyl 5-(3-Phenylureido)pyrazine-2-carboxylate | 2.5 | 0.10 (DMSO) | 303.31 | Phenylureido |
*Calculated using ChemAxon.
Key Research Findings
Substituent Position Matters : 5-Substituted pyrazine-2-carboxylates generally exhibit higher enzymatic affinity than 6-substituted analogs due to favorable spatial alignment with active sites .
4-Methoxybenzyl Enhances Lipophilicity: This group improves membrane permeability but may reduce aqueous solubility compared to smaller substituents like amino or bromo groups .
Heterocycle Choice Dictates Target Interaction : Pyrazine derivatives engage in π-π stacking with aromatic enzyme residues, while pyridine analogs rely more on hydrogen bonding .
Biological Activity
Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C14H15N3O3
- Molar Mass : 273.29 g/mol
- CAS Number : 1204527-84-3
Research indicates that pyrazine derivatives, including this compound, exhibit various mechanisms of action, primarily through the induction of apoptosis in cancer cells and antibacterial activity.
1. Anticancer Activity
Several studies have explored the anticancer potential of pyrazine derivatives:
- Induction of Apoptosis : A study highlighted that compounds similar to this compound induce apoptosis in leukemia cells (K562). The mechanism involved downregulation of anti-apoptotic proteins (Bcl2 and Survivin) and upregulation of pro-apoptotic proteins (Bax), leading to cell cycle arrest in the G0/G1 phase .
Table 1: Apoptotic Effects on K562 Cells
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | TBD | Induces apoptosis via Bcl2/Bax modulation |
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate | 25 | Induces apoptosis and cell cycle arrest |
2. Antimicrobial Activity
The antimicrobial properties of pyrazine derivatives have also been documented. For example, some derivatives demonstrated significant activity against various bacterial strains, suggesting that this compound may possess similar properties.
Table 2: Antimicrobial Activity of Pyrazine Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Other Pyrazine Derivatives | Escherichia coli | <250 |
Case Study 1: Anticancer Efficacy
In a controlled experiment, a derivative closely related to this compound was tested against multiple myeloma cells. The compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, indicating enhanced efficacy .
Case Study 2: Synergistic Effects
Another study investigated the synergistic effects of combining this compound with established anticancer drugs. The combination therapy showed improved apoptosis rates and reduced side effects compared to monotherapy .
Q & A
What are the common synthetic routes for Methyl 5-((4-methoxybenzyl)amino)pyrazine-2-carboxylate, and what key reaction conditions are involved?
Answer:
The synthesis typically involves a multi-step sequence starting from methyl pyrazine-2-carboxylate derivatives. A three-step approach is commonly employed:
Amine Functionalization : Reacting methyl 5-(aminomethyl)pyrazine-2-carboxylate with halogen-substituted benzenesulfonyl chlorides in dichloromethane (DCM) and triethylamine (TEA) to form intermediates .
Ester Saponification : Hydrolysis of the ester group using KOH to generate carboxylic acid derivatives .
Amide Coupling : Utilizing EDCI and HOBt as coupling agents in DCM/TEA to attach the 4-methoxybenzylamine moiety .
Critical parameters include solvent choice (e.g., DCM for sulfonylation), stoichiometry of coupling reagents, and purification via silica gel chromatography .
How can researchers optimize the yield of this compound during amide coupling reactions?
Answer:
Yield optimization requires addressing:
- Catalyst Selection : EDCI/HOBt systems are standard, but Pd/C catalysts (e.g., in hydrogenation steps) can improve regioselectivity for related pyrazine derivatives .
- Reaction Temperature : Lower temperatures (0–25°C) minimize side reactions during coupling .
- Purification : HPLC or column chromatography with gradients (e.g., 0–10% MeOH in DCM) resolves unreacted amines and byproducts .
Contradictions in yield data often arise from solvent polarity effects; for example, polar aprotic solvents (DMF) may increase reaction rates but complicate purification .
What spectroscopic techniques are critical for confirming the structure of this compound, and how should data be interpreted?
Answer:
Key techniques include:
- HRMS (ESI) : To verify molecular ion peaks (e.g., m/z 695.2954 for related pyrazine-carboxylates) and isotopic patterns .
- NMR :
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in iridium(III) complexes with pyrazine ligands .
What mechanistic insights explain the reactivity of the pyrazine ring in this compound during functionalization?
Answer:
The pyrazine ring’s electron-deficient nature directs nucleophilic attack to the α-positions (N-adjacent carbons). For example:
- Amination : The 5-position is activated for nucleophilic substitution due to conjugation with the carboxylate group, enabling 4-methoxybenzylamine attachment .
- Halogenation : Electrophilic bromination at the 3-position occurs via N-bromosuccinimide (NBS) in DCM, driven by the ring’s electron-withdrawing substituents .
DFT studies on analogous pyrazines suggest that steric effects from the methyl ester group influence regioselectivity .
How can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination polymers?
Answer:
The pyrazine-2-carboxylate moiety acts as a versatile ligand for transition metals. For instance:
- Hydrothermal Synthesis : Reacting with Cu(II) or Mo(VI) oxides under hydrothermal conditions forms hybrid polymers, as demonstrated in {[Cu₅(pzca)₆(H₂O)₄][Mo₈O₂₆]} frameworks. These structures exhibit 2D/3D networks with potential catalytic or magnetic properties .
- Coordination Modes : The carboxylate group binds metals in a bidentate manner, while the pyrazine nitrogen enables bridging between metal centers .
Applications in gas storage or catalysis require tuning pH (4–6) and temperature (120–180°C) during synthesis .
What strategies address contradictions in biological activity data for structurally similar pyrazine derivatives?
Answer:
Discrepancies often arise from:
- Assay Variability : Standardize cytotoxicity assays (e.g., MTT vs. SRB) to compare IC₅₀ values for carbonic anhydrase inhibition .
- Solubility Effects : Use co-solvents (DMSO ≤1%) to ensure compound dissolution without interfering with enzyme activity .
- Metabolic Stability : LC-MS/MS profiling identifies metabolites that may alter activity, as seen in pyrazole-thiourea derivatives .
What advanced computational methods predict the pharmacokinetic properties of this compound?
Answer:
- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using logP values (predicted ~2.1 for methyl esters) and polar surface area (<90 Ų) .
- Docking Studies : AutoDock Vina models interactions with targets like mGluR2, leveraging pyrazine’s planar geometry for π-π stacking .
- ADMET Prediction : Tools like SwissADME assess hepatic metabolism risks (e.g., CYP3A4 inhibition) based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
